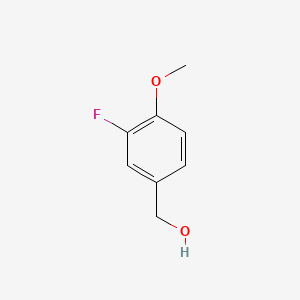

3-Fluoro-4-methoxybenzyl alcohol

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-methoxybenzyl alcohol can be achieved through several methods. One common approach involves the reduction of 3-fluoro-4-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding benzaldehyde or benzoic acid derivatives. This process is often carried out under controlled conditions of temperature and pressure, using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction reaction .

化学反应分析

Types of Reactions: 3-Fluoro-4-methoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: PCC, CrO3, acidic conditions.

Reduction: NaBH4, LiAlH4, THF solvent.

Substitution: SOCl2, pyridine.

Major Products Formed:

Oxidation: 3-Fluoro-4-methoxybenzaldehyde.

Reduction: 3-Fluoro-4-methoxybenzylamine.

Substitution: 3-Fluoro-4-methoxybenzyl chloride.

科学研究应用

Scientific Research Applications

3-Fluoro-4-methoxybenzyl alcohol has a wide range of applications in scientific research, including:

- Synthesis of Organic Compounds : It serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, making it valuable in synthetic organic chemistry.

- Pharmaceutical Development : The compound is utilized in the development of pharmaceuticals due to its ability to interact with biological targets. Its derivatives have been explored for potential therapeutic effects, particularly in cardiovascular and neurological applications.

- Biological Studies : It is used in studies investigating enzyme interactions and metabolic pathways. The compound can influence enzyme activity, providing insights into biochemical processes.

This compound exhibits various biological activities that are of interest in medicinal chemistry:

- Enzyme Inhibition : It has been shown to inhibit phosphodiesterases (PDEs), particularly PDE5, which is involved in regulating cyclic guanosine monophosphate (cGMP) levels. This inhibition can lead to vasorelaxation and has implications for cardiovascular health.

- Cellular Effects : The compound can modulate cellular metabolism and gene expression, affecting critical signaling pathways. This property is particularly relevant in neuroprotective studies.

Case Studies and Research Findings

Several studies highlight the applications and effects of this compound:

-

Pharmacological Studies :

- A study demonstrated that derivatives of this compound exhibited significant vasorelaxant activity in isolated porcine coronary arteries, indicating potential cardiovascular applications.

-

Neuroprotective Effects :

- Research indicates that compounds inhibiting PDE5 can enhance cognitive functions in mouse models of Alzheimer's disease by elevating cGMP levels in the hippocampus, suggesting neuroprotective properties worth exploring further.

-

Synthesis Applications :

- The compound is used as an intermediate in synthesizing more complex organic molecules, showcasing its importance in pharmaceutical development.

Data Summary

作用机制

The mechanism of action of 3-fluoro-4-methoxybenzyl alcohol depends on its specific application. In chemical reactions, the presence of the fluorine atom and methoxy group influences the compound’s reactivity and stability. The fluorine atom, being highly electronegative, can affect the electron density distribution in the benzene ring, making it more susceptible to nucleophilic or electrophilic attacks . The methoxy group, on the other hand, can donate electron density through resonance, stabilizing certain reaction intermediates .

相似化合物的比较

4-Fluorobenzyl alcohol: Similar structure but lacks the methoxy group, leading to different reactivity and applications.

4-Methoxybenzyl alcohol: Lacks the fluorine atom, resulting in different chemical properties and uses.

3-Fluoro-4-methoxybenzaldehyde: An oxidized form of 3-fluoro-4-methoxybenzyl alcohol, used in different synthetic applications.

Uniqueness: this compound is unique due to the presence of both fluorine and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and making it a valuable intermediate in organic synthesis .

生物活性

3-Fluoro-4-methoxybenzyl alcohol (CAS Number: 96047-32-4) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry.

Overview

This compound is primarily studied for its antimicrobial and anti-inflammatory properties. Its structure allows it to interact with biological systems in ways that can be leveraged for therapeutic purposes. The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, indicating its relevance in drug development and chemical research .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is hypothesized to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogenic bacteria, suggesting a potential role for this compound in combating antibiotic resistance .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The precise mechanism of action for this compound remains under investigation. However, it is believed to involve modulation of enzyme activity and disruption of cellular signaling pathways. For example, compounds with similar functional groups have been shown to affect the activity of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, reinforcing its potential as a therapeutic agent .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 64 |

| Escherichia coli | 16 | Ciprofloxacin | 32 |

| Pseudomonas aeruginosa | 64 | Gentamicin | 128 |

Study on Anti-inflammatory Activity

Another significant study focused on the anti-inflammatory effects of this compound in a mouse model of induced inflammation. The results demonstrated a marked reduction in swelling and pain behaviors when treated with the compound, suggesting its potential utility in managing inflammatory conditions .

常见问题

Q. Basic: What is the standard synthetic route for preparing 3-fluoro-4-methoxybenzyl alcohol from 3-fluoro-4-methoxybenzoic acid?

Answer:

The synthesis involves reducing the carboxylic acid group of 3-fluoro-4-methoxybenzoic acid using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Key steps include:

- Dissolving the acid in THF at 0°C and adding LiAlH₄ slowly to avoid exothermic side reactions.

- Stirring the mixture at room temperature for 12 hours to ensure complete reduction to the benzyl alcohol.

- Quenching with water and ethyl acetate, followed by extraction and purification via flash chromatography (50% EtOAc/hexane) to yield the product in 93% purity.

This method avoids competing side reactions due to controlled reagent addition and solvent choice .

Q. Basic: How is this compound characterized using NMR spectroscopy?

Answer:

¹H and ¹³C NMR spectra are critical for structural confirmation. Key spectral features include:

- ¹H NMR (CDCl₃):

- δ 7.00 (dd, J = 12.0, 2.0 Hz, 1H) and δ 6.87 (t, J = 8.3 Hz, 1H) for aromatic protons.

- δ 4.47 (s, 2H) for the benzyl alcohol –CH₂ group.

- δ 3.82 (s, 3H) for the methoxy group.

- ¹³C NMR (CDCl₃):

Q. Advanced: What challenges arise in synthesizing 3-fluoro-4-methoxybenzyl chloride from the alcohol derivative?

Answer:

Chlorination of this compound using cyanuric chloride in DMSO requires precise temperature control (5°C) to minimize over-chlorination or oxidation. Key considerations:

- Gradual addition of cyanuric chloride to prevent exothermic decomposition.

- Post-reaction washing with water to remove residual DMSO, which can interfere with downstream reactions.

- Purification via silica plug elution with Et₂O to isolate the chloride in 90% yield.

Side products like dichlorinated species may form if stoichiometry deviates .

Q. Advanced: How can researchers resolve discrepancies in observed vs. predicted coupling constants in the NMR spectra of this compound derivatives?

Answer:

Discrepancies often arise from fluorine’s strong anisotropic effects and spin-spin coupling with adjacent protons. Methodological approaches include:

- Comparing experimental data with computational predictions (e.g., DFT calculations) to account for fluorine’s electron-withdrawing effects.

- Using 2D NMR (e.g., HSQC, HMBC) to confirm coupling pathways and rule out impurities.

- Referencing fluorinated analogs (e.g., 4-trifluoromethylbenzyl alcohol) to validate splitting patterns .

Q. Advanced: What role does this compound play in developing PET imaging agents?

Answer:

It serves as a precursor for radiolabeled Trk/CSF-1R inhibitors used in oncology. For example:

- Alkylation of vanillin derivatives with 3-fluoro-4-methoxybenzyl chloride forms intermediates for ¹⁸F-labeled radiotracers.

- The fluorine atom enhances blood-brain barrier penetration, while the methoxy group stabilizes metabolic degradation.

- Challenges include minimizing E/Z isomer formation during morpholino-propionitrile coupling, requiring chiral HPLC purification .

Q. Methodological: How to optimize the purification of this compound after synthesis?

Answer:

Flash chromatography (50% EtOAc/hexane) effectively separates the product from unreacted starting material and LiAlH₄ byproducts. Critical parameters:

- Column packing with silica gel (230–400 mesh) for high resolution.

- Monitoring fractions via TLC (Rf = 0.35 in 50% EtOAc/hexane).

- Alternative methods include recrystallization from EtOAc/hexane mixtures, though lower yields may result .

Q. Advanced: What analytical techniques are recommended to assess the stability of this compound under varying storage conditions?

Answer:

- HPLC-MS: Monitors degradation products (e.g., oxidation to benzaldehyde).

- TGA/DSC: Evaluates thermal stability and decomposition thresholds.

- Long-term storage studies under inert atmospheres (N₂ or Ar) at –20°C to prevent hydroxyl group oxidation.

- Comparative studies with analogs (e.g., 4-methoxybenzyl alcohol) guide protocol development .

Q. Methodological: How to mitigate competing reactions during the alkylation of vanillin with 3-fluoro-4-methoxybenzyl chloride?

Answer:

- Use anhydrous DMF as a solvent to minimize hydrolysis of the benzyl chloride.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Optimize stoichiometry (1.2 equiv chloride to vanillin) and reaction time (12–24 h) to maximize yield while reducing dimerization .

属性

IUPAC Name |

(3-fluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWYYUUOGAUCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379096 | |

| Record name | 3-Fluoro-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96047-32-4 | |

| Record name | 3-Fluoro-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。